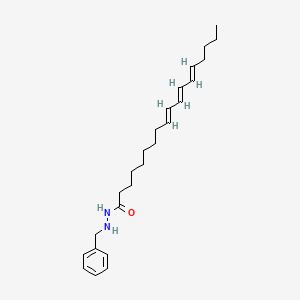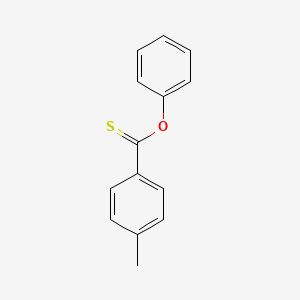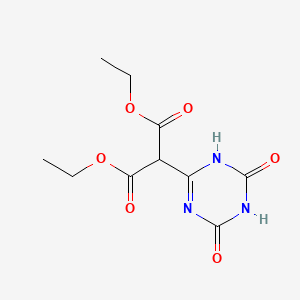
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with a propanedioate moiety
Méthodes De Préparation
The synthesis of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of diethyl malonate with cyanuric chloride in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the process .
Analyse Des Réactions Chimiques
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted derivatives.
Esterification: Esterification reactions with alcohols can produce esters of the compound.
Applications De Recherche Scientifique
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Diethyl(4,6-dioxo-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)propanedioate can be compared with other similar compounds, such as:
Ethyl 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylates: These compounds share a similar triazine ring structure but differ in their substituents and overall chemical properties.
Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
The uniqueness of this compound lies in its specific triazine-propanedioate structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
43167-11-9 |
|---|---|
Formule moléculaire |
C10H13N3O6 |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
diethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)propanedioate |
InChI |
InChI=1S/C10H13N3O6/c1-3-18-7(14)5(8(15)19-4-2)6-11-9(16)13-10(17)12-6/h5H,3-4H2,1-2H3,(H2,11,12,13,16,17) |
Clé InChI |
CZVURWKLVXYGOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=NC(=O)NC(=O)N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




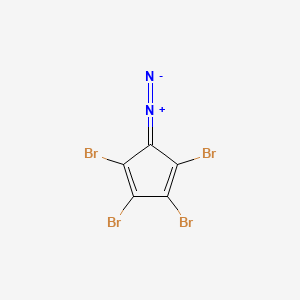
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
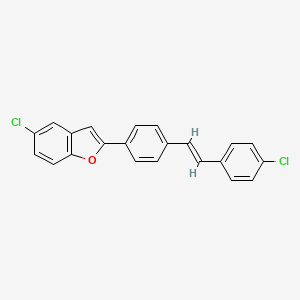
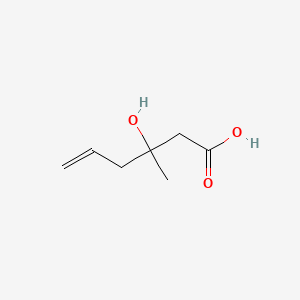
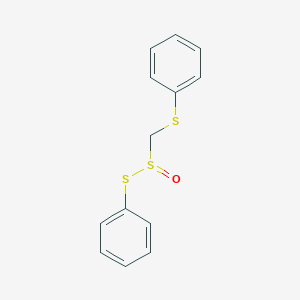
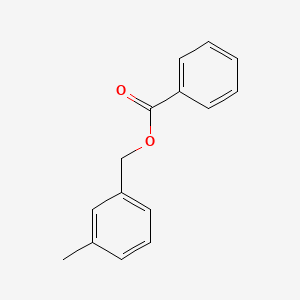

![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
